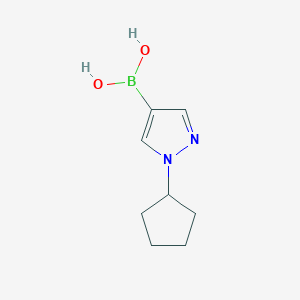

1-Cyclopentyl-1H-pyrazole-4-boronic acid

Description

Properties

IUPAC Name |

(1-cyclopentylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKOFAUNSVRUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416786-06-5 | |

| Record name | 1-Cyclopentyl-1H-pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of 1-Cyclopentyl-4-Halopyrazole

This method is adapted from general borylation protocols for heteroaryl halides and is the most widely used approach.

| Step | Reagents and Conditions | Details and Notes |

|---|---|---|

| Raw Material | 1-Cyclopentyl-4-bromopyrazole or 1-cyclopentyl-4-chloropyrazole | Prepared by halogenation of 1-cyclopentylpyrazole or via substitution reactions |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, commonly used boron reagent |

| Catalyst | Palladium catalyst (e.g., PdCl2(dppf), Pd(PPh3)4) | Typically 1–5 mol% loading |

| Ligand | Monophosphine ligands such as tri-tert-butylphosphine or dicyclohexylphosphine derivatives | Enhances catalyst activity and selectivity |

| Base | Potassium acetate or potassium carbonate | Facilitates transmetalation step |

| Solvent | Toluene, dioxane, or THF | Depends on substrate solubility and reaction optimization |

| Temperature | 80–110 °C | Optimized for yield and reaction rate |

| Reaction Time | 8–12 hours | Monitored by GC or HPLC |

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Outcome: The product is typically isolated as the pinacol boronate ester, which can be hydrolyzed to the boronic acid if desired.

Organolithium-Mediated Borylation (Less Preferred)

An alternative method involves lithiation of 1-cyclopentyl-4-halopyrazole at very low temperatures (-78 to -90 °C) using n-butyllithium, followed by quenching with trimethyl borate or pinacol borate esters.

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Lithiation | n-Butyllithium, -78 to -90 °C | Requires strict temperature control |

| Boron Electrophile | Trimethyl borate or isopropoxy boronic acid pinacol ester | Reacts with the aryllithium intermediate |

| Work-up | Aqueous ammonium chloride or acid quench | Hydrolyzes boronate intermediate to boronic acid |

| Limitations | Low temperature, sensitive to moisture, scale-up challenges | Less favored industrially |

Cyclization and Subsequent Borylation (For Pyrazole Core Formation)

Some methods start from malonaldehyde derivatives and hydrazine reagents to build the pyrazole ring, followed by borylation steps. This approach is more complex and typically used for substituted pyrazoles with diverse functional groups.

Representative Research Findings

| Reference | Method Summary | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| CN103044469A (2012) | Pd-catalyzed borylation of cyclopentene derivatives with bis(pinacolato)diboron | 85.6 | 97.4 | Avoids n-BuLi, mild conditions, scalable |

| CN104478917A (2014) | One-pot borylation of 1-substituted-4-bromopyrazoles using hexyllithium and boric acid esters | ~80 | 98 | Requires low temp (-70 to -80 °C), multi-step |

| CN114380853A (2022) | Pd-catalyzed borylation of pyrazole intermediates using diamyl diboron and Pd(PPh3)Cl2 | Not specified | High | Reaction at 50-90 °C, efficient work-up |

These patents illustrate the evolution from low-temperature organolithium methods to more practical palladium-catalyzed borylation using diboron reagents, which are preferred for industrial synthesis due to better scalability and safety.

Comparative Analysis of Preparation Methods

| Feature | Pd-Catalyzed Borylation | Organolithium Borylation | Cyclization + Borylation |

|---|---|---|---|

| Temperature | Moderate (80–110 °C) | Very low (-78 to -90 °C) | Variable |

| Catalyst | Palladium complexes | None (organolithium reagent) | Pd catalyst in borylation step |

| Reagents | Bis(pinacolato)diboron | n-Butyllithium + borate esters | Hydrazine + malonaldehyde + diboron |

| Yield | High (80–90%) | Moderate (~80%) | Variable |

| Scalability | High | Limited due to low temp | Moderate |

| Safety | Good | Lower (pyrophoric reagents) | Moderate |

| Purity | High (>95%) | High | High |

Practical Notes on Preparation

- Catalyst Choice: PdCl2 with phosphine ligands (e.g., dppf, PPh3) is common; ligand choice influences yield and selectivity.

- Base Selection: Potassium acetate is preferred for mildness and effectiveness.

- Solvent: Toluene or dioxane provides good solubility and reaction rates.

- Temperature Control: Maintaining 80–110 °C ensures optimal catalyst turnover without decomposition.

- Work-up: Filtration through diatomaceous earth, aqueous washes, drying over MgSO4, and vacuum distillation or crystallization yield pure product.

- Product Form: The boronic acid is often isolated as the pinacol ester for stability, then hydrolyzed if needed.

Summary Table of a Representative Pd-Catalyzed Procedure for 1-Cyclopentyl-1H-pyrazole-4-boronic acid

| Parameter | Description |

|---|---|

| Starting Material | 1-Cyclopentyl-4-bromopyrazole (1.0 equiv) |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |

| Catalyst | PdCl2(dppf) (2 mol%) |

| Base | Potassium acetate (3 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 10–12 hours |

| Yield | 85–90% |

| Purity | >97% by GC/HPLC |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazole-4-boronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products:

Biaryls: From Suzuki-Miyaura coupling.

Alcohols/Ketones: From oxidation reactions.

Scientific Research Applications

1-Cyclopentyl-1H-pyrazole-4-boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1H-pyrazole-4-boronic Acid

- Molecular Formula : C₉H₈BClN₂O₂ (MW: 222.44 g/mol) .

- Key Differences: The 2-chlorophenyl substituent introduces electronic effects (electron-withdrawing Cl) and planar aromatic steric hindrance, contrasting with the non-aromatic cyclopentyl group. This compound exhibits higher molecular weight and reduced solubility in non-polar solvents compared to the cyclopentyl analog .

- Applications : Used in synthesizing kinase inhibitors due to enhanced π-π stacking capabilities with aromatic pharmacophores .

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid

- Molecular Formula : C₉H₁₂BF₃N₂O₂ (MW: 248.01 g/mol) .

- Key Differences : The trifluoromethyl group at the 3-position increases electronegativity and metabolic stability, making this derivative valuable in medicinal chemistry. The steric bulk of CF₃ may slow Suzuki coupling kinetics compared to unsubstituted analogs .

Boronic Acid vs. Carboxylic Acid Derivatives

1-Cyclopentyl-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.21 g/mol) .

- Key Differences : Replacing boronic acid with carboxylic acid shifts reactivity toward amide bond formation or decarboxylation pathways. This derivative is less reactive in cross-couplings but serves as a precursor for bioactive molecules like NSAID analogs .

5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₁₀H₁₄N₂O₃ (MW: 210.23 g/mol) .

- Key Differences : The tetrahydropyran group enhances water solubility, while the methyl group at the 5-position reduces steric hindrance. Such analogs are prioritized in drug formulations requiring improved bioavailability .

Comparative Physicochemical Properties

Biological Activity

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a boronic acid derivative of pyrazole, which has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer effects. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a boronic acid functional group, which is crucial for its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies involving similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds derived from pyrazole exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar pyrazoles have been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance.

- Cytokine Modulation : By affecting the expression levels of cytokines, these compounds can alter immune responses.

- Cell Signaling Pathways : Interaction with specific receptors or transcription factors can lead to changes in gene expression relevant to inflammation and infection.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on Anti-inflammatory Effects : A series of pyrazoles were synthesized and tested for their ability to inhibit COX enzymes, showing significant anti-inflammatory activity comparable to established drugs .

- Anti-microbial Assessment : Research on substituted pyrazoles indicated potent activity against resistant strains of bacteria, suggesting that modifications in the pyrazole structure can enhance efficacy .

Future Directions and Conclusion

While the specific biological activities of this compound require further investigation, existing literature on related compounds suggests a promising potential for therapeutic applications in inflammation and infectious diseases. Future research should focus on:

- Detailed pharmacological studies to quantify its anti-inflammatory and anti-microbial activities.

- Exploration of its mechanism of action at the molecular level.

- Clinical trials to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-1H-pyrazole-4-boronic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronic acid moiety to cross-couple with aryl halides. Key steps include:

- Cyclopentyl group introduction : Cyclopentylamine or cyclopentyl halides react with pyrazole intermediates under Buchwald-Hartwig amination or nucleophilic substitution conditions .

- Boronation : Pyrazole derivatives undergo palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) or pinacolborane .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization (e.g., in ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural characterization of this compound performed?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm cyclopentyl-pyrazole conformation and boronic acid geometry. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection .

- Spectroscopy :

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., cyclopentyl CH2 at δ 1.5–2.0 ppm, pyrazole ring protons at δ 7.0–8.5 ppm). ¹¹B NMR confirms boronic acid presence (δ 25–35 ppm) .

- FTIR : B-O stretching (1340–1390 cm⁻¹) and pyrazole C=N (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodology :

- Catalyst screening : Test Pd(PPh3)4, PdCl2(dppf), or SPhos-Pd-G3 for efficiency. Use kinetic studies (GC-MS/HPLC monitoring) to compare turnover rates .

- Solvent/base systems : Evaluate polar aprotic solvents (DMF, THF) with K2CO3 or Cs2CO3. Adjust ratios to minimize boronic acid protodeboronation .

- Temperature control : Lower temperatures (60–80°C) reduce side reactions while maintaining coupling efficiency .

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, dipole moments, and Fukui indices. Compare with experimental UV-Vis (λmax 250–300 nm) and cyclic voltammetry (oxidation potentials) .

- Error analysis : Assess solvent effects (PCM models) and basis set limitations. Reconcile discrepancies by adjusting torsional angles (e.g., cyclopentyl ring puckering) in computational models .

Q. What strategies ensure stability of this compound under varying storage conditions?

- Methodology :

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Boronic acids degrade via dimerization; mitigate with desiccants (silica gel) and inert atmospheres (N2) .

- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis. Confirm stability via ¹H NMR post-reconstitution .

Q. How to design experiments probing the compound’s reactivity in multi-step catalytic cycles?

- Methodology :

- Mechanistic probes : Use deuterated analogs (e.g., D2O exchange) to track proton transfer steps.

- In situ spectroscopy : Raman or IR spectroscopy monitors boronate ester formation during coupling .

- Competition experiments : Compare reactivity with substituted aryl halides (e.g., electron-deficient vs. electron-rich) to establish electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.